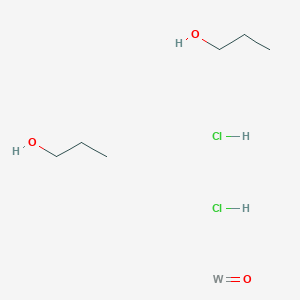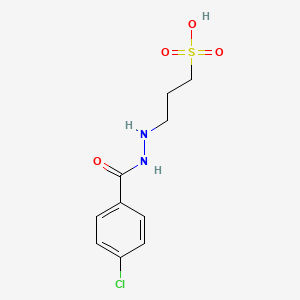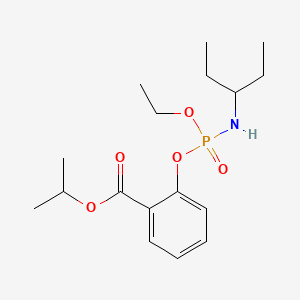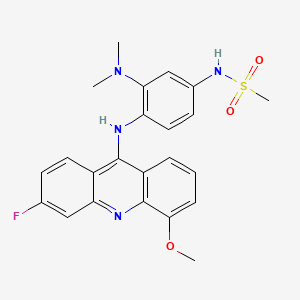
Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)- is a complex organic compound that features a methanesulfonamide group attached to a substituted acridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine core, followed by the introduction of the methanesulfonamide group and other substituents. Common reagents used in these reactions include dimethylamine, methanesulfonyl chloride, and fluorinated aromatic compounds. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream pathways.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide derivatives: Compounds with similar functional groups but different substituents.
Acridine derivatives: Molecules with the acridine core but varying side chains and functional groups.
Uniqueness
Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
106521-57-7 |
|---|---|
Molecular Formula |
C23H23FN4O3S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)-4-[(3-fluoro-5-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H23FN4O3S/c1-28(2)20-13-15(27-32(4,29)30)9-11-18(20)25-22-16-10-8-14(24)12-19(16)26-23-17(22)6-5-7-21(23)31-3/h5-13,27H,1-4H3,(H,25,26) |
InChI Key |
UCBFPAOKMFUREY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=C2C=CC=C4OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


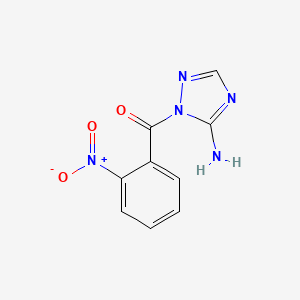
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
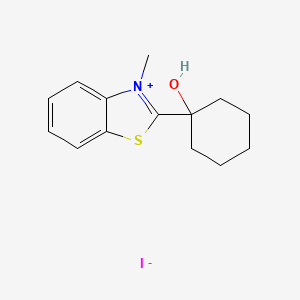
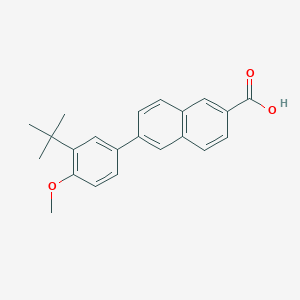
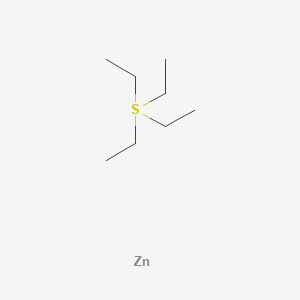
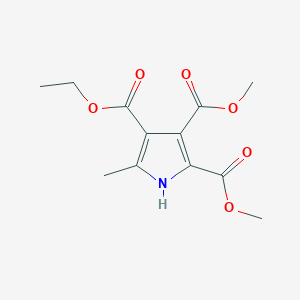
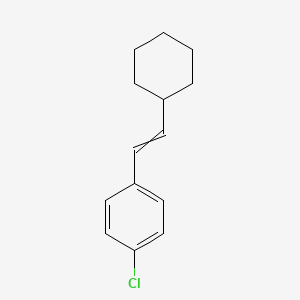
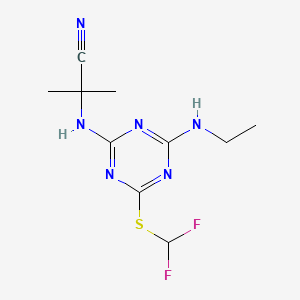
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

